2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is achieved through the compound’s interaction with the enzyme, which results in the disruption of the enzyme’s normal function .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in the disruption of the bacterium’s energy production, affecting its survival and proliferation .
Result of Action
The inhibition of Cyt-bd by the compound disrupts the energy metabolism of Mycobacterium tuberculosis . This disruption affects the bacterium’s ability to survive and proliferate, making the compound a potential candidate for the treatment of tuberculosis .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-14(13)21-23(16)10-12-8-22(9-12)18-17-15(5-6-25-17)19-11-20-18/h5-7,11-12H,1-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTAYPSOLCTCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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